Methotrexate-gamma-aspartate

Description

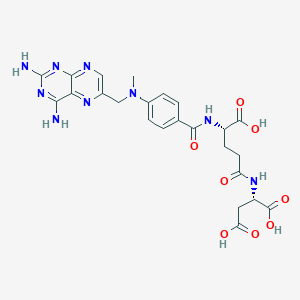

Structure

3D Structure

Properties

CAS No. |

64801-58-7 |

|---|---|

Molecular Formula |

C24H27N9O8 |

Molecular Weight |

569.5 g/mol |

IUPAC Name |

(2S)-2-[[(4S)-4-carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]butanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C24H27N9O8/c1-33(10-12-9-27-20-18(28-12)19(25)31-24(26)32-20)13-4-2-11(3-5-13)21(37)30-14(22(38)39)6-7-16(34)29-15(23(40)41)8-17(35)36/h2-5,9,14-15H,6-8,10H2,1H3,(H,29,34)(H,30,37)(H,35,36)(H,38,39)(H,40,41)(H4,25,26,27,31,32)/t14-,15-/m0/s1 |

InChI Key |

XYYCIYYWAVAWDS-GJZGRUSLSA-N |

SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CC(=O)O)C(=O)O)C(=O)O |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CC(=O)O)C(=O)O)C(=O)O |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CC(=O)O)C(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

XXD |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Methotrexate-gamma-aspartate; |

Origin of Product |

United States |

Investigating Cellular Uptake and Targeted Delivery Systems for Methotrexate Gamma Aspartate

Quantitative Analysis of Cellular Accumulation and Efflux of Methotrexate-gamma-aspartate

The cellular retention of methotrexate (B535133) and its polyglutamated forms, including this compound, is a critical determinant of its cytotoxic effects. Studies in cultured hepatic and hepatoma cells have shown that while methotrexate itself is rapidly released from cells, its polyglutamated derivatives are retained for significantly longer periods.

Once inside the cell, methotrexate is converted into polyglutamate forms, such as this compound, by the enzyme folylpolyglutamate synthetase (FPGS). This process of polyglutamation is crucial as it not only traps the drug intracellularly but also enhances its inhibitory effect on target enzymes. The reverse reaction, the removal of glutamate (B1630785) residues, is catalyzed by gamma-glutamyl hydrolase (GGH), which facilitates the efflux of the drug from the cell.

The efflux of methotrexate polyglutamates is considerably slower compared to the parent drug. Research indicates a half-life of approximately 6 to 8 hours for the loss of methotrexate polyglutamates from cultured cells, in stark contrast to the rapid release of methotrexate, which has a half-life of 2 to 4 minutes. This prolonged intracellular retention of the polyglutamated forms contributes to their sustained cytotoxic activity.

The primary mechanism for the efflux of methotrexate polyglutamates appears to be their cleavage back to methotrexate, followed by the transport of the parent drug out of the cell. However, a slower, direct efflux of intact polyglutamates has also been observed. The balance between the activities of FPGS and GGH, therefore, plays a pivotal role in determining the intracellular concentration and retention time of this compound and other polyglutamates.

| Parameter | Value | Cell Types |

| T1/2 of Methotrexate Efflux | 2 to 4 minutes | Cultured hepatocytes and H35 hepatoma cells |

| T1/2 of Methotrexate Polyglutamate Efflux | 6 to 8 hours | Cultured hepatocytes and H35 hepatoma cells |

Rational Design and Performance of Liposomal Delivery Platforms

To improve the therapeutic index of this compound, various liposomal delivery systems have been explored. These platforms aim to enhance drug delivery to target cells, prolong circulation time, and reduce systemic toxicity.

Antibody-Conjugated Liposomes for Enhanced Cellular Targeting

The development of antibody-conjugated liposomes represents a significant step towards targeted drug delivery. By attaching monoclonal antibodies to the surface of liposomes encapsulating this compound, it is possible to direct these drug carriers to specific cell surface antigens.

Studies have demonstrated that liposomes conjugated to antibodies targeting specific cell surface markers can significantly increase the delivery and cytotoxicity of encapsulated this compound to target cells nih.govpnas.org. For instance, liposomes conjugated with an anti-H2Kk antibody showed a 6- to 20-fold greater association with L929 murine fibroblasts compared to non-specific liposomes pnas.org. This targeted delivery resulted in a 10-fold increase in the growth-inhibitory effect of the encapsulated drug pnas.org.

Furthermore, the use of Protein A-conjugated liposomes, which can bind a variety of mouse monoclonal antibodies, has been shown to be a potent method for targeted delivery nih.gov. These antibody-directed liposomes were found to be more effective than liposomes directly conjugated to the specific antibody and maintained their potency even at low antibody concentrations nih.gov. The efficacy of this approach was also found to be dependent on the antibody isotype, with IgG2a, IgG2b, and IgG3 being more effective than IgG1 nih.gov.

| Liposome (B1194612) Formulation | Target Cell | Enhancement of Drug Potency |

| Anti-H2Kk Antibody-Conjugated Liposomes | L929 Murine Fibroblasts | 10-fold increase |

| Protein A-Conjugated Liposomes with Anti-Thy 1.1 Antibody | AKR/J SL2 cells | Significantly more potent than directly conjugated liposomes |

Optimization of Liposome Physicochemical Parameters: Size and Surface Charge Influence on Delivery Efficacy

Studies investigating the liposome-mediated delivery of this compound to various cell lines have revealed that negatively charged liposomes are significantly more effective for drug delivery than neutral liposomes nih.gov. The inclusion of cholesterol in the liposome membrane is also essential for optimal drug delivery nih.gov.

Regarding liposome size, a diameter of 0.1 micron has been identified as optimal for the delivery of this compound nih.gov. Interestingly, while the amount of cell-associated lipid was found to be similar for different liposome sizes, the 0.1 micron liposomes resulted in the most potent drug delivery nih.gov. This suggests that smaller liposomes may have a more efficient mechanism of internalization or intracellular drug release.

| Liposome Parameter | Optimal Characteristic for this compound Delivery |

| Surface Charge | Negative |

| Size (Diameter) | 0.1 micron |

| Membrane Composition | Cholesterol-containing |

Elucidating Endocytic Pathways Governing Liposomal this compound Internalization

The mechanism by which liposomes are internalized by cells is a key factor in determining the fate of the encapsulated drug. Evidence suggests that an endocytic pathway is involved in the uptake of liposomes containing this compound nih.gov.

The inhibitory effect of ammonium (B1175870) chloride on the efficacy of encapsulated this compound, but not the free drug, strongly points towards an endocytic mechanism nih.gov. Ammonium chloride is known to raise the pH of acidic intracellular compartments like endosomes and lysosomes, which can interfere with the release of drugs from liposomes that have been taken up via endocytosis. This suggests that after being internalized into endosomes, the liposomes need to be processed in this acidic environment for the effective release of their cargo into the cytoplasm. Further research is needed to fully elucidate the specific endocytic pathways involved, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.

Methodologies for Assessing and Minimizing Drug Leakage from Liposomal Carriers in Chemically Defined Systems

A critical aspect of developing effective liposomal drug delivery systems is ensuring the stability of the liposomes and minimizing premature drug leakage. To study this, a chemically defined medium has been developed to assess the leakage of this compound from liposomes under controlled conditions nih.gov.

In this chemically defined medium, negatively charged liposomes composed of egg phosphatidylglycerol and cholesterol exhibited only 14% leakage of encapsulated this compound nih.gov. This is in sharp contrast to the up to 91% leakage observed when the same liposomes were placed in commercially available serum replacements nih.gov. This highlights the importance of the surrounding medium on liposome stability and the necessity of using well-defined systems for in vitro studies.

The study also revealed that liposome-encapsulated this compound was more potent when cells were grown in the defined medium, and this enhanced delivery was observed from liposomes with different phase-transition temperatures nih.gov. These findings underscore the utility of chemically defined systems for accurately assessing liposome stability and drug delivery efficacy, providing a valuable tool for the optimization of liposomal formulations.

| Medium | Drug Leakage from Liposomes |

| Chemically Defined Medium | 14% |

| Commercial Serum Replacements | Up to 91% |

Identification and Role of Specific Membrane Transport Proteins and Receptor-Mediated Uptake

The cellular uptake and efflux of methotrexate and its polyglutamates are mediated by a variety of membrane transport proteins. Understanding the roles of these transporters is crucial for comprehending the cellular pharmacology of this compound.

The primary influx transporter for methotrexate is the reduced folate carrier (RFC), also known as SLC19A1. This transporter actively moves methotrexate into the cell. At lower concentrations, this carrier-mediated transport is the dominant mechanism of uptake.

Efflux of methotrexate and its monoglutamated form is largely handled by members of the ATP-binding cassette (ABC) transporter superfamily. Specifically, ABCB1 and ABCG2 have been identified as key transporters involved in pumping methotrexate out of the cell. The activity of these efflux pumps can be a major contributor to methotrexate resistance in cancer cells.

In addition to these primary transporters, other proteins are also involved in the transport of methotrexate across cell membranes. The proton-coupled folate transporter (PCFT) and organic anion transporters (OATs) can also contribute to its uptake. The relative expression and activity of these various influx and efflux transporters in a given cell type will ultimately determine the net intracellular accumulation of methotrexate and its derivatives like this compound.

| Transporter Family | Specific Transporter | Function |

| Solute Carrier (SLC) | Reduced Folate Carrier (RFC/SLC19A1) | Influx of methotrexate |

| Proton-Coupled Folate Transporter (PCFT) | Influx of methotrexate | |

| Organic Anion Transporters (OATs) | Influx of methotrexate | |

| ATP-Binding Cassette (ABC) | ABCB1 | Efflux of methotrexate |

| ABCG2 | Efflux of methotrexate |

Assessment of Reduced Folate Carrier (RFC) Involvement

The Reduced Folate Carrier 1 (RFC1), also known as solute carrier family 19 member 1 (SLC19A1), is the primary transport system responsible for the cellular uptake of methotrexate. researchgate.netmdpi.com This carrier-mediated transport is crucial for the drug to reach its intracellular target, dihydrofolate reductase. researchgate.net Methotrexate is actively transported into cells via RFC1. researchgate.net Once inside the cell, methotrexate is converted into polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). researchgate.net This process of polyglutamation is essential as it leads to the intracellular retention of the drug and enhances its inhibitory effect on target enzymes. researchgate.net

This compound is structurally analogous to the initial polyglutamated forms of methotrexate. Given that RFC recognizes and transports methotrexate, it is inferred that it would also transport its gamma-aspartate derivative. The structural similarity to the naturally occurring polyglutamated folates and methotrexate polyglutamates suggests that this compound is a substrate for RFC. The transport kinetics of methotrexate via RFC have been a subject of study, with a reported Michaelis constant (Kt) of approximately 1 μM. nih.gov While direct comparative kinetic data for this compound is not extensively detailed in the available literature, the established role of RFC in transporting structurally similar molecules strongly supports its involvement in the cellular uptake of this compound.

Transport Characteristics of Methotrexate via Reduced Folate Carrier

| Parameter | Value | Significance |

|---|---|---|

| Transporter | Reduced Folate Carrier 1 (RFC1/SLC19A1) | Primary mechanism for cellular uptake of methotrexate. researchgate.netmdpi.com |

| Transport Kt for Methotrexate | ~1 μM | Indicates the concentration at which the transport rate is half of the maximum, reflecting the affinity of the carrier for the drug. nih.gov |

| Intracellular Metabolism | Conversion to polyglutamated forms by folylpolyglutamate synthetase (FPGS). researchgate.net | Enhances intracellular retention and therapeutic efficacy. researchgate.net |

Exploration of Ecto-NAD+-Glycohydrolase as a Receptor for Targeted Delivery

Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at the desired site of action. One novel approach has been the investigation of cell surface enzymes as potential receptors for targeted drug carriers. Research has explored the use of Ecto-NAD+-glycohydrolase as a receptor for the targeted delivery of liposomes containing this compound. nih.gov

In a study investigating this targeted approach, liposomes were conjugated to ligands of Ecto-NAD+-glycohydrolase and loaded with either methotrexate or this compound. nih.gov The growth-inhibitory potency of these targeted liposomes was assessed in cell lines with and without the expression of this ecto-enzyme. nih.gov

The results demonstrated that the targeted liposomes significantly enhanced the growth-inhibitory effect of the encapsulated drugs, but only in cells expressing Ecto-NAD+-glycohydrolase activity, such as Swiss 3T3 fibroblasts and the Burkitt-type lymphoma cell line, RAJI. nih.gov Specifically, the targeted liposomes achieved a 4-fold reduction in the drug concentration required to inhibit cell growth by 50% compared to non-targeted liposomes. nih.gov This suggests that the Ecto-NAD+-glycohydrolase can act as a recognition site on target cells, mediating the internalization of the liposomes. nih.gov The mechanism of uptake is likely related to adsorptive endocytosis, as the delivery of the encapsulated drugs was inhibited by ammonium chloride, an agent known to interfere with endosomal acidification. nih.gov

The study also highlighted that the efficiency of this targeted delivery system could be influenced by the physical characteristics of the liposomes and the endocytic capacity of the target cells. For instance, small unilamellar vesicles were more effective in the lymphoma cells, whereas large unilamellar vesicles were more potent in the fibroblasts. nih.gov A strong correlation was observed between the specific binding of the targeted liposomes to the cells and the subsequent drug delivery. nih.gov

Efficacy of Ecto-NAD+-Glycohydrolase Targeted Liposomes

| Parameter | Observation | Reference |

|---|---|---|

| Target Receptor | Ecto-NAD+-Glycohydrolase | nih.gov |

| Cell Lines Expressing Receptor | Swiss 3T3 fibroblasts, RAJI (Burkitt-type lymphoma) | nih.gov |

| Enhancement of Growth Inhibition | 4-fold reduction in IC50 with targeted vs. non-targeted liposomes | nih.gov |

| Proposed Internalization Mechanism | Adsorptive endocytosis | nih.gov |

| Inhibitor of Drug Delivery | Ammonium Chloride | nih.gov |

Preclinical Efficacy and Cellular Phenotypic Responses to Methotrexate Gamma Aspartate

Dose-Response Characterization of Growth Inhibition in Malignant Cell Lines

Methotrexate-gamma-aspartate, a derivative of the widely used anticancer drug methotrexate (B535133), has been evaluated for its cytotoxic effects across various malignant cell lines. The response to this compound is heterogeneous and dependent on the specific cell type and the formulation of the drug.

Sensitivity Profiles Across Diverse Leukemia Cell Models (e.g., L1210)

Enhanced Growth Inhibition Potency of Encapsulated Versus Free this compound

The method of drug delivery significantly influences the cytotoxic potency of this compound. Encapsulation of the compound within liposomes has been shown to substantially enhance its growth-inhibitory effects compared to the free drug. The sensitivity of different cell lines to encapsulated this compound varies, correlating with their ability to take up the liposomes nih.gov.

For example, in CV1-P cells, the encapsulated form of this compound can be up to 150 times more potent than the free drug nih.gov. In contrast, AKR/J SL2 cells show only a twofold increase in sensitivity to the encapsulated drug nih.gov. Antibody-targeted liposomes have also demonstrated a tenfold increase in the growth-inhibitory ability of this compound in L929 murine fibroblasts nih.gov. The enhanced potency of the encapsulated drug is thought to be due to an endocytic mechanism of delivery, as the effect is inhibited by ammonium (B1175870) chloride nih.govnih.gov. The use of negatively-charged liposomes is more effective for delivery than neutral liposomes nih.gov.

Comparative Potency of Free vs. Encapsulated this compound

| Cell Line | Fold Increase in Potency (Encapsulated vs. Free) | Reference |

|---|---|---|

| CV1-P | 150 | nih.gov |

| AKR/J SL2 | 2 | nih.gov |

| L929 (Antibody-Targeted Liposomes) | 10 | nih.gov |

Biochemical Markers of Cellular Response to this compound Exposure

The cytotoxic effects of this compound are rooted in its ability to disrupt cellular folate metabolism. This disruption leads to measurable changes in intracellular metabolite pools and enzymatic activities, which serve as biochemical markers of the cellular response to the drug.

Impact on Intracellular Folate Cofactor Pools (e.g., 5-formyltetrahydrofolate)

Methotrexate and its derivatives are known to perturb the delicate balance of intracellular folate cofactors. Treatment with methotrexate leads to a significant decrease in the concentrations of key folate species. In rats treated with methotrexate, hepatic levels of tetrahydrofolate, methyltetrahydrofolate, and formyltetrahydrofolate were decreased by 63%, 83%, and 58%, respectively nih.gov. This depletion of essential folate cofactors is a direct consequence of the inhibition of dihydrofolate reductase (DHFR) by methotrexate researchgate.net. Given that this compound is an analog of methotrexate, it is expected to have a similar impact on these intracellular folate pools, thereby inhibiting the synthesis of purines and thymidylate, which are crucial for DNA replication and repair.

Effects on Enzymes Within One-Carbon Metabolism

The primary mechanism of action of methotrexate and its analogs is the inhibition of key enzymes involved in one-carbon metabolism. Polyglutamylated forms of methotrexate are potent inhibitors of dihydrofolate reductase (DHFR), thymidylate synthase (TS), and aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC) researchgate.netfrontiersin.org. The inhibition of DHFR leads to a depletion of tetrahydrofolate, a crucial cofactor for numerous metabolic reactions researchgate.net. The inhibition of TS and ATIC directly interferes with the de novo synthesis of pyrimidines and purines, respectively researchgate.net. Methotrexate treatment has also been shown to diminish the enzymatic activity of 10-formyltetrahydrofolate dehydrogenase by 32% in rats nih.gov. These enzymatic inhibitions collectively disrupt DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis.

Mechanisms of Cellular Resistance to this compound

Resistance to antifolate drugs like methotrexate and its derivatives is a significant challenge in cancer therapy and can arise from various cellular adaptations. The primary mechanisms of resistance involve reduced intracellular drug accumulation and alterations in target enzymes.

Key mechanisms of resistance include:

Decreased Drug Uptake: Reduced expression or function of the reduced folate carrier (RFC), the primary transporter for methotrexate and its analogs into the cell, can significantly limit the intracellular concentration of the drug ashpublications.orgnih.govnih.gov.

Deficient Polyglutamylation: The enzyme folylpolyglutamate synthetase (FPGS) is responsible for adding glutamate (B1630785) residues to methotrexate, a process that traps the drug inside the cell and enhances its inhibitory activity against target enzymes. Decreased FPGS activity is a well-established mechanism of resistance ashpublications.orgnih.govnih.gov.

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) family transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), can actively pump methotrexate out of the cell, thereby reducing its intracellular concentration and efficacy ashpublications.orgnih.gov.

Alterations in Target Enzymes: Mutations in the DHFR gene that reduce the binding affinity of methotrexate, or amplification of the DHFR gene leading to increased enzyme levels, can overcome the inhibitory effects of the drug ashpublications.orgnih.gov.

Increased Hydrolysis of Polyglutamates: Elevated activity of gamma-glutamyl hydrolase (GGH) can remove the glutamate residues from polyglutamated methotrexate, facilitating its efflux from the cell frontiersin.org.

Metabolic Adaptations: Increased levels of intracellular glutathione (B108866) (GSH) have been associated with methotrexate resistance in leukemia cell lines, suggesting that cellular antioxidant systems can contribute to drug resistance frontiersin.org.

Mechanisms of Cellular Resistance to Antifolates

| Mechanism | Description | Key Molecules Involved | Reference |

|---|---|---|---|

| Decreased Uptake | Reduced transport of the drug into the cell. | Reduced Folate Carrier (RFC) | ashpublications.orgnih.govnih.gov |

| Deficient Polyglutamylation | Impaired intracellular retention and activity of the drug. | Folylpolyglutamate Synthetase (FPGS) | ashpublications.orgnih.govnih.gov |

| Increased Efflux | Enhanced pumping of the drug out of the cell. | ABC Transporters (e.g., MRPs, BCRP) | ashpublications.orgnih.gov |

| Target Enzyme Alterations | Reduced sensitivity of the target enzyme to the drug. | Dihydrofolate Reductase (DHFR) | ashpublications.orgnih.gov |

| Increased Hydrolysis | Enhanced removal of polyglutamates, facilitating efflux. | Gamma-Glutamyl Hydrolase (GGH) | frontiersin.org |

| Metabolic Adaptations | Cellular changes that counteract the drug's effects. | Glutathione (GSH) | frontiersin.org |

Adaptive Changes in Dihydrofolate Reductase (DHFR) Expression and Activity

Dihydrofolate reductase (DHFR) is the primary molecular target for methotrexate and its analogs. The efficacy of these drugs is closely linked to their ability to inhibit DHFR, leading to a depletion of intracellular folates and subsequent disruption of DNA synthesis and cell proliferation researchgate.netresearchgate.netacs.orgalliedacademies.orgalliedacademies.orgmdpi.comnih.govplos.org. While specific studies detailing the adaptive changes in DHFR expression and activity in response to continuous exposure to this compound are not extensively documented, computational analyses suggest that this derivative may exhibit enhanced interactions with the enzyme.

An in silico study comparing various methotrexate derivatives predicted that gamma-substituted analogues, including this compound, demonstrate improved inhibitory action against human dihydrofolate reductase (hDHFR) researchgate.net. This suggests that the modification at the gamma-carboxyl position of the glutamate moiety may lead to a more potent or stable binding to the active site of DHFR, thus enhancing its folate antagonist properties researchgate.net.

In the broader context of methotrexate resistance, a common mechanism involves the upregulation of DHFR expression, effectively titrating out the inhibitory effect of the drug nih.gov. It is plausible that cells exposed to this compound could develop similar adaptive resistance mechanisms, although specific experimental evidence for this compound is not yet available.

| Parameter | Observation for this compound | Reference |

| Predicted DHFR Inhibition | Improved compared to parent methotrexate. | researchgate.net |

| Predicted Folate Antagonist Action | Improved compared to parent methotrexate. | researchgate.net |

Functional Alterations in Cellular Transport Proteins

A key characteristic of this compound that distinguishes it from the parent compound is its cellular uptake mechanism. Research has indicated that this compound is unable to enter cells without a carrier molecule nih.gov. This property makes it an ideal candidate for targeted drug delivery systems, such as antibody-conjugated liposomes, which can selectively deliver the cytotoxic agent to specific cell types nih.govasiapharmaceutics.infonih.gov.

In one study, liposomes containing this compound and conjugated to monoclonal antibodies specific for cell surface antigens were shown to be 20-40 times more cytotoxic than the free drug nih.gov. This enhanced cytotoxicity is attributed to the efficient, targeted delivery of the drug into the cells, bypassing the need for natural folate transporters that methotrexate typically relies on. The use of a carrier-dependent drug like this compound also minimizes non-specific effects that could arise from drug leakage from the delivery vehicle nih.gov.

This reliance on a carrier for cellular entry suggests that alterations in the expression or function of natural folate transporters, a common mechanism of resistance to methotrexate, may not directly confer resistance to this compound when it is delivered via a targeted system.

| Delivery Method | Cytotoxicity Enhancement | Cellular Entry Mechanism | Reference |

| Antibody-Targeted Liposomes | 20-40 fold increase compared to free drug | Carrier-mediated endocytosis | nih.gov |

| Free Drug | Low | Unable to enter cells without a carrier | nih.gov |

Genetic Determinants of Resistance: Gene Amplification and Point Mutations

Resistance to antifolate drugs can arise from various genetic alterations. For methotrexate, amplification of the DHFR gene is a well-documented mechanism of resistance, leading to overproduction of the target enzyme and a reduced therapeutic effect. While specific studies on gene amplification or point mutations in the DHFR gene as a direct result of exposure to this compound are not available, the principles of antifolate resistance suggest that this could be a potential mechanism.

Given that this compound is predicted to be a potent inhibitor of hDHFR, it is conceivable that cancer cells could develop resistance through the same genetic pathways as observed with methotrexate. This would include the selection for cells with increased copy numbers of the DHFR gene or mutations that alter the drug's binding affinity to the enzyme.

Investigating the Role of Polyglutamation Deficiencies in Analog Resistance

The chemical structure of this compound, where the gamma-glutamyl moiety is replaced by a gamma-aspartyl group, fundamentally alters the substrate for polyglutamation. It is highly probable that this modification prevents or significantly reduces the ability of FPGS to add further glutamate residues. This is supported by research on other gamma-substituted methotrexate analogs, such as gamma-fluoromethotrexate, which show a greatly diminished capacity to form poly-gamma-glutamates nih.gov.

Therefore, resistance mechanisms related to deficiencies in polyglutamation may not be directly applicable to this compound in the same way they are for methotrexate. The efficacy of this analog is likely more dependent on its intrinsic inhibitory activity against DHFR and the efficiency of its targeted delivery system, rather than its intracellular retention via polyglutamation.

Analytical Methodologies for Characterizing Methotrexate Gamma Aspartate and Its Metabolites

Advanced Chromatographic Separation Techniques

Chromatographic methods are fundamental in the analysis of Methotrexate-gamma-aspartate, providing the necessary selectivity and sensitivity for its determination in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and for the quantitative analysis of this compound. While specific validated methods exclusively for this compound are not extensively detailed in publicly available literature, the methodologies established for methotrexate (B535133) and its polyglutamates are highly applicable due to their structural similarities. These methods typically utilize reversed-phase columns and are capable of separating this compound from its parent compound, methotrexate, and other related impurities.

The detection is commonly performed using UV-visible spectrophotometry, with the wavelength of maximum absorbance for methotrexate and its derivatives being around 303 nm. nih.gov The mobile phase composition is a critical parameter and is often a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode to achieve optimal separation. nih.govavisetest.com For instance, a mixture of phosphate (B84403) buffer (pH 5.7), methanol, and acetonitrile (70:20:10) has been used for the separation of methotrexate. asianpubs.org The retention time for methotrexate in some systems is approximately 4.5 minutes.

Table 1: Illustrative HPLC Parameters for the Analysis of Methotrexate Derivatives

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate or acetate (B1210297) buffer with acetonitrile/methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 303 nm or 313 nm asianpubs.org |

| Injection Volume | 20 µL |

| Run Time | Approximately 10-20 minutes |

For high-sensitivity detection and the identification of metabolites of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the specificity and sensitivity of mass spectrometry. LC-MS/MS is particularly valuable for quantifying low concentrations of the analyte in biological fluids.

While a specific LC-MS/MS method validated for this compound is not readily found in the literature, methods for methotrexate and its polyglutamates can be adapted. These methods often employ electrospray ionization (ESI) in the positive ion mode. The mass transitions (precursor ion to product ion) are specific for each compound, allowing for highly selective detection in a complex matrix. For methotrexate, a common transition is m/z 455.1 → 308.1. Given the structure of this compound, one would anticipate a different precursor ion mass, which would be fragmented to produce specific product ions for its selective monitoring. The identification of metabolites involves searching for predicted biotransformation products and confirming their structure using their mass spectral data.

Table 2: Representative LC-MS/MS Parameters for Methotrexate Analysis

| Parameter | Typical Value/Condition |

| Chromatography | UPLC/HPLC with a C18 column |

| Mobile Phase | Gradient of aqueous formic acid and acetonitrile |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Mass Transition (MTX) | m/z 455.1 → 308.1 |

| Lower Limit of Quantification | Can be in the low nmol/L range manchester.ac.uk |

Spectrophotometric and Fluorometric Assays for Enzyme Kinetics and Inhibition Studies

Spectrophotometric and fluorometric assays are essential for studying the interaction of this compound with its target enzyme, dihydrofolate reductase (DHFR). These assays measure the rate of the enzymatic reaction, which is inhibited in the presence of the drug.

The most common assay for DHFR activity follows the oxidation of NADPH to NADP+, which is accompanied by a decrease in absorbance at 340 nm. researchgate.net By measuring the rate of this decrease in the presence of varying concentrations of this compound, the inhibition kinetics, including the inhibition constant (Ki), can be determined. Methotrexate is known to be a tight-binding inhibitor of DHFR. nih.govproteopedia.org It is expected that this compound would also act as a potent inhibitor, and these assays would be suitable for quantifying its inhibitory activity. For example, the Ki of a methotrexate analogue, mAPA-Orn, for DHFR was determined to be 20.4 +/- 7.7 µM. nih.gov

Fluorometric methods can offer higher sensitivity. Some assays utilize fluorescent substrates or, in some cases, the intrinsic fluorescence of the molecules involved. researchgate.net Stopped-flow fluorescence has been used to study the kinetics of methotrexate binding to DHFR, revealing complex binding mechanisms. researchgate.net

Development of In Vitro Assays for Liposome (B1194612) Integrity and Drug Release Kinetics

For liposomal formulations of this compound, in vitro assays are critical to assess the integrity of the liposomes and the rate at which the drug is released. These assays are predictive of the in vivo performance of the drug delivery system.

Liposome integrity, or the extent of drug leakage, can be evaluated by separating the liposomes from the aqueous medium (containing any leaked drug) and quantifying the amount of encapsulated drug. A study on liposome-encapsulated this compound found that the leakage of the drug was significantly influenced by the surrounding medium. In a chemically defined medium, leakage was 14%, whereas in the presence of commercial serum replacements, it could be as high as 91%. nih.gov

Drug release kinetics are often studied using a dialysis method against a large volume of a release medium, which acts as a sink. The amount of drug released into the medium is measured at various time points. For liposomal methotrexate, the release profile is often pH-dependent, with a faster release at lower pH values that mimic the environment of tumor tissues or endosomes. nih.gov

A common method to assess liposome integrity involves encapsulating a fluorescent dye, such as carboxyfluorescein, at a self-quenching concentration. Leakage of the dye into the surrounding medium results in its dilution and a corresponding increase in fluorescence, which can be monitored over time. researchgate.net

Table 3: Example of In Vitro Leakage of Liposomal this compound

| Medium | Percentage Leakage |

| Chemically Defined Medium | 14% nih.gov |

| Commercial Serum Replacements | Up to 91% nih.gov |

Emerging Research Avenues and Translational Perspectives for Methotrexate Gamma Aspartate

Design and Synthesis of Next-Generation Methotrexate-gamma-aspartate Analogues with Optimized Properties

The strategic modification of the methotrexate (B535133) molecule offers a pathway to developing analogues with improved efficacy and selectivity. The gamma-carboxyl group of the glutamate (B1630785) moiety has been identified as a particularly attractive site for chemical modification, as alterations in this region can significantly influence the compound's interaction with key enzymes and transport proteins. nih.govdocumentsdelivered.com

Research into next-generation analogues focuses on synthesizing derivatives with optimized properties, such as enhanced inhibition of dihydrofolate reductase (DHFR), the primary target of methotrexate, and altered substrate activity for folylpolyglutamate synthetase (FPGS). documentsdelivered.com The synthesis of these novel compounds often involves multi-step processes. For instance, analogues have been created by coupling 4-amino-4-deoxy-N10-methylpteroic acid with various modified L-glutamic acid precursors. nih.gov

One area of exploration is the synthesis of conformationally restricted analogues, such as β,γ-methano derivatives, to assess how fixing the side-chain conformation affects biological activity. documentsdelivered.com Another approach involves introducing substitutions at the gamma-position to create derivatives like γ-tert-butyl esters, γ-hydrazides, and γ-amides. nih.gov Additionally, fluorinated analogues, such as L-t-gamma-fluoromethotrexate, have been developed to probe the role of polyglutamylation in the drug's mechanism of action. nih.gov These synthetic efforts aim to produce compounds with superior therapeutic profiles compared to the parent drug. researchgate.net

Table 1: Examples of Synthesized Methotrexate Analogues with Gamma-Position Modifications

| Analogue Name | Synthetic Approach | Key Feature | Potential Advantage |

|---|---|---|---|

| Methotrexate γ-tert-butyl ester | Coupling of 4-amino-4-deoxy-N10-methylpteroic acid with a blocked L-glutamic acid precursor. nih.gov | Esterification at the gamma-carboxyl group. | Altered solubility and cell permeability. |

| Methotrexate γ-hydrazide | Coupling of 4-amino-4-deoxy-N10-methylpteroic acid with a blocked L-glutamic acid precursor. nih.gov | Hydrazide functional group at the gamma-position. | Potential for further conjugation. |

| β,γ-MethanoMTX | Mixed carboxylic-carbonic anhydride (B1165640) coupling of mAPA and dimethyl trans- α-(2-carboxycyclopropyl) glycinate. documentsdelivered.com | Conformationally restricted side chain. | Probing the required conformation for enzyme binding. |

| L-t-gamma-Fluoromethotrexate | Synthesis involving fluoroglutamate-containing precursors. nih.gov | Fluorine substitution at the gamma-carbon. | Poor substrate for polyglutamylation, allowing study of this pathway's importance. nih.gov |

Development of Novel Drug Conjugates and Nanocarrier Systems Incorporating this compound

To overcome limitations associated with conventional methotrexate therapy, such as systemic toxicity and drug resistance, significant research has focused on developing advanced drug delivery systems. pharmaexcipients.comscivisionpub.comscivisionpub.com These strategies aim to enhance therapeutic efficacy by ensuring site-specific drug action and minimizing damage to healthy tissues. scivisionpub.com

Drug Conjugates: The conjugation of methotrexate derivatives to macromolecules is a promising strategy. This approach can create prodrugs that release the active agent under specific physiological conditions, such as the acidic microenvironment of tumors. nih.gov For example, linking methotrexate-amino compounds to the carboxylate moieties of proteins has been shown to create conjugates that can release the drug derivative. nih.gov The bioreversible binding of methotrexate to water-soluble and biocompatible carrier polymers, such as polyaspartamides, is another advanced technique designed to circumvent pharmacological hurdles like poor membrane transport. wits.ac.za

Nanocarrier Systems: Nanotechnology offers a versatile platform for improving methotrexate delivery. pharmaexcipients.comresearchgate.net Various nanocarriers, including polymeric nanoparticles, micelles, liposomes, and dendrimers, have been developed to encapsulate methotrexate. pharmaexcipients.comnih.gov These systems leverage unique characteristics such as small size, biodegradability, and the ability to achieve controlled drug release. pharmaexcipients.comscivisionpub.com Nanocarriers can take advantage of the enhanced permeation and retention (EPR) effect for passive tumor targeting, while surface functionalization can enable active targeting to specific cells or tissues. nih.gov The development of multifunctional nanostructured systems has shown significant potential in managing various diseases by delivering biomedical agents directly to their site of action. pharmaexcipients.comscivisionpub.com

Table 2: Nanocarrier Systems for Methotrexate Delivery

| Nanocarrier Type | Description | Potential Advantages |

|---|---|---|

| Polymeric Nanoparticles | Colloidal systems where the drug is encapsulated within a biodegradable polymer matrix. nih.gov | Sustained drug release, biocompatibility. nih.gov |

| Liposomes | Vesicular structures composed of a lipid bilayer that can encapsulate hydrophilic and lipophilic drugs. scivisionpub.comscivisionpub.com | Biocompatibility, ability to carry various drug types. |

| Micelles | Self-assembling core-shell structures, often made from amphiphilic block copolymers. nih.gov | Can solubilize poorly water-soluble drugs, small size for tissue penetration. |

| Dendrimers | Highly branched, tree-like macromolecules with a well-defined structure. pharmaexcipients.com | Precise control over size and drug loading, multivalency for targeting. |

Comprehensive Preclinical Studies on Combinatorial Strategies Involving this compound

Combining methotrexate or its analogues with other therapeutic agents is a key strategy to enhance treatment efficacy, overcome drug resistance, and reduce toxicity. nih.gov Preclinical studies are essential for identifying synergistic interactions and elucidating the mechanisms underlying the observed effects.

One area of investigation involves combining methotrexate with vitamins. For example, preclinical research suggests that combining calcitriol (B1668218) (a form of Vitamin D) with cytotoxic drugs can produce additive or synergistic effects. nih.gov Such combinations may improve treatment outcomes by mitigating adverse effects and potentially allowing for lower, less toxic doses of the chemotherapeutic agent. nih.gov

Another approach explored in preclinical models is the combination of methotrexate with other disease-modifying antirheumatic drugs (DMARDs) or biologics. nih.gov While much of this data comes from clinical practice observations, it provides a strong rationale for controlled preclinical studies to understand the molecular basis of these combination therapies. For instance, investigating the combination of this compound with agents that target different inflammatory pathways could reveal novel, more effective treatment regimens. Studies involving combinations with agents like L-asparaginase have also been explored, although the interactions can be complex and require further investigation to optimize scheduling and dosage. researchgate.net

Integration of Omics Approaches to Uncover Novel Mechanisms and Biomarkers of Response/Resistance

The integration of high-throughput 'omics' technologies, such as genomics, metabolomics, and proteomics, is revolutionizing our understanding of drug action and resistance. These approaches are critical for identifying novel mechanisms related to this compound and for discovering biomarkers that can predict patient response. nih.gov

Genomics and Pharmacogenomics: Genetic variations can significantly influence an individual's response to methotrexate. researchgate.net Pharmacogenetic studies have identified single nucleotide polymorphisms (SNPs) in genes involved in the methotrexate metabolic pathway that are associated with treatment efficacy. nih.gov For example, variants in genes like SLC19A1 (which codes for the reduced folate carrier) and ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase) have been linked to treatment outcomes. researchgate.netnih.gov A systematic review identified SLC19A1 rs1051266 as a promising replicated biomarker for predicting methotrexate efficacy. nih.gov

Metabolomics: Metabolomic profiling allows for the identification of metabolic biomarkers associated with drug response. nih.gov Untargeted metabolomics studies in patients treated with methotrexate have revealed that baseline levels of certain metabolites, such as homocystine and uric acid, may be associated with treatment response. nih.gov In cell line studies, resistance to methotrexate has been positively associated with intracellular levels of glutathione (B108866) (GSH), asparagine, and guanosine, suggesting that these metabolites could serve as biomarkers of resistance. frontiersin.org These findings indicate that cellular metabolic activity plays a crucial role in determining sensitivity to antifolate drugs. frontiersin.org

Table 3: Potential Biomarkers for Methotrexate Response

| Biomarker Type | Biomarker Name | Association with MTX Response | Omics Approach |

|---|---|---|---|

| Genetic | SLC19A1 rs1051266 | Associated with treatment efficacy. nih.gov | Genomics |

| Genetic | ATIC rs7563206 | Associated with treatment efficacy. nih.gov | Genomics |

| Metabolic | Homocystine | Lower baseline levels associated with better response. nih.gov | Metabolomics |

| Metabolic | Uric Acid | Higher baseline levels associated with better response. nih.gov | Metabolomics |

| Metabolic | Glutathione (GSH) | Higher levels associated with MTX resistance. frontiersin.org | Metabolomics |

| Protein | Cytokines (e.g., TNF-α) | Serum levels may correlate with treatment response. nih.gov | Proteomics |

Predictive Modeling of this compound Efficacy in Complex Biological Systems

Predictive modeling integrates diverse data types, including clinical and genetic information, to create models that can forecast the efficacy and potential toxicity of treatments for individual patients. nih.govresearchgate.net Developing such models for this compound could be a significant step towards personalized medicine.

Recent studies have focused on creating genetic and clinical prediction models for methotrexate response in diseases like rheumatoid arthritis. nih.govresearchgate.net These models incorporate multiple genetic polymorphisms and clinical variables to improve their predictive power. For example, one study developed a genetic prediction model for efficacy using seven polymorphisms, which achieved a high area under the receiver operating characteristic curve (AUC) of 0.822. nih.govresearchgate.net When clinical variables were added to the genetic model, the predictive accuracy increased further, with the AUC reaching 0.844. nih.govresearchgate.net

These models demonstrate that a combination of genetic markers and clinical factors can provide moderate to high diagnostic accuracy for predicting methotrexate efficacy. nih.govresearchgate.net The development of similar predictive models for this compound would require the identification of relevant genetic and metabolic biomarkers (as discussed in the previous section) and their validation in large patient cohorts. Such models hold the promise of enabling clinicians to select the most appropriate therapy for individual patients, thereby maximizing efficacy while minimizing adverse effects.

Q & A

Q. How can computational modeling enhance MTX-γ-Asp formulation development?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.